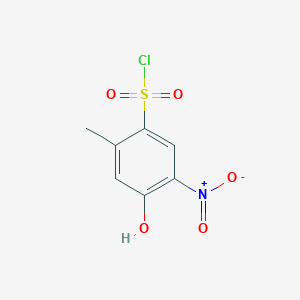

4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of “4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride” would be based on the benzene ring, which is especially stable due to its six pi electrons being delocalized in six p orbitals above and below the plane of the benzene ring .Chemical Reactions Analysis

The chemical reactions involving “4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride” would likely involve electrophilic aromatic substitution, given the presence of the benzene ring . This is a two-step mechanism, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .Scientific Research Applications

Synthesis and Therapeutic Potential

Pro-Apoptotic Effects in Cancer Cells

Sulfonamide derivatives, including compounds related to 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride, have been synthesized and evaluated for their anti-cancer activity. These compounds exhibit significant reduction in cell proliferation and induce mRNA expression of pro-apoptotic genes in various cancer cell lines, potentially mediated by the activation of p38 and ERK signaling pathways (Cumaoğlu et al., 2015).

Synthesis of Novel Sulfonamide Molecules

Research involving the synthesis of new sulfonamide compounds from 4-nitroaniline and methylbenzene-1-sulfonyl chloride has been conducted. These compounds have been characterized and analyzed for structural and electronic properties, showcasing the versatility of sulfonamide chemistry in creating molecules with potential biological activities (Murthy et al., 2018).

Material Science and Chemical Studies

Structural Analysis of Sulfonamide Compounds

The gas-phase structure of related sulfonamide molecules, like 4-nitrobenzene sulfonyl chloride, has been determined through electron diffraction and quantum chemical studies. These analyses provide insights into the molecular geometry and electronic structure of such compounds, which are essential for understanding their reactivity and potential applications in material science (Petrov et al., 2009).

Environmental Applications

Studies have explored the role of sulfonamide derivatives in environmental applications, such as the degradation of dyes in wastewater treatment processes. For instance, the interaction of chloride ions with sulfonamide-based advanced oxidation processes demonstrates the complexity of using these compounds in environmental remediation, highlighting their potential to form chlorinated byproducts (Yuan et al., 2011).

Mechanism of Action

The mechanism of action for reactions involving “4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride” would likely involve the electrophilic aromatic substitution mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

The safety data sheet for a similar compound, 2-Nitrobenzenesulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-hydroxy-2-methyl-5-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c1-4-2-6(10)5(9(11)12)3-7(4)15(8,13)14/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDSCCOEXACQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2844881.png)

![2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B2844886.png)

![3-((5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2844894.png)

![N-(2-methoxy-5-methylphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844898.png)

![2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2844899.png)